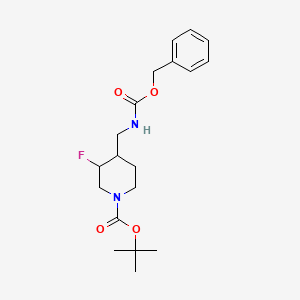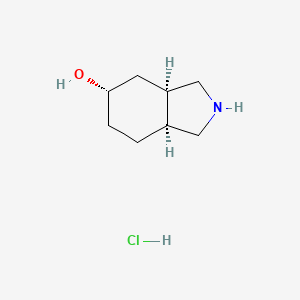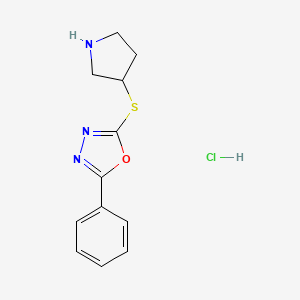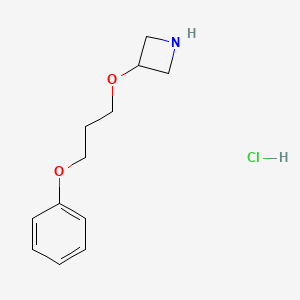
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate (EBDC) is a compound that is widely used in the scientific research field. It is a brominated quinoline derivative that is used in various applications, such as synthesis, analytical chemistry, and biochemistry. EBDC has unique properties that make it suitable for a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Studies
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate, a derivative of quinoline, is significant in the synthesis of various chemical compounds. It has been utilized in creating novel and structurally intriguing compounds with potential biological activities. For example, in a study by Li et al. (2019), the synthesis of halomethylquinoline building blocks like ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and their application in creating compounds with anti-tubercular and anti-bacterial activities were explored (Li et al., 2019).
Photolabile Protecting Groups
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate also plays a role in the development of photolabile protecting groups. A study by Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This compound showed greater efficiency than others in its class and was suitable for use in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Development of Antitumor Agents
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate derivatives have been studied for their potential as antitumor agents. In a study conducted by El-Agrody et al. (2012), derivatives of this compound were synthesized and evaluated for their antitumor activities against different human tumor cell lines, demonstrating promising results (El-Agrody et al., 2012).
Antibacterial Properties
The derivatives of ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate have been researched for their antibacterial properties. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity against various bacterial strains, finding moderate activity (Krishnakumar et al., 2012).
Propiedades
IUPAC Name |
ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)6-5-16-11-7(13)3-4-8(14)9(11)10(6)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWUCRZMBXEEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-4,5-dichloroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![8-Oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B1457424.png)






![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)



![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)